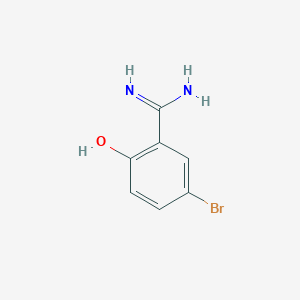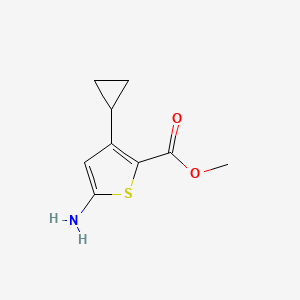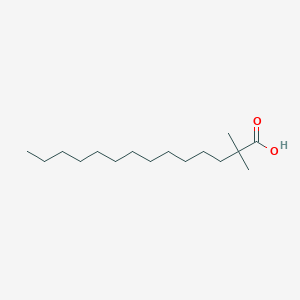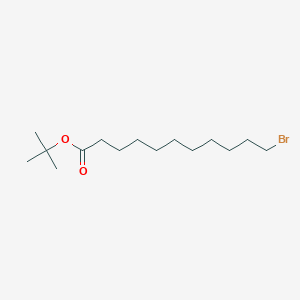![molecular formula C11H12F3NO4S B3057868 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid CAS No. 85844-93-5](/img/structure/B3057868.png)
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid
Übersicht
Beschreibung
4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a chemical compound with the CAS Number: 85844-93-5 . It has a molecular weight of 311.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Key Intermediates : 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid serves as a key intermediate in the synthesis of various chemical compounds. For example, it is used in the synthesis of new thymidylate synthase inhibitors, indicating its importance in pharmaceutical research (Yuan, 2013).
- Cyclization and Antimicrobial Activity : This compound can undergo novel cyclization, leading to the formation of substances with significant antimicrobial properties. This demonstrates its potential application in developing new antimicrobial agents (Zareef et al., 2008).
Crystal Engineering and Multicomponent Crystals
- Crystal Structure Analysis : It plays a role in the study of crystal structures, particularly in multicomponent crystals, as seen in research involving gamma amino acids like baclofen. This indicates its utility in crystallographic studies and materials science (Báthori & Kilinkissa, 2015).
Catalysis and Green Chemistry
- Nanocatalyst Applications : The compound has been used in the development of novel nanocatalysts for green chemistry applications. This includes its use in promoting the synthesis of complex organic compounds, highlighting its significance in sustainable chemistry and catalysis (Mohammadi & Shaterian, 2018).
Pharmaceutical and Biological Research
- Potential in Drug Development : Its derivatives have shown potential as pro-drugs and in the development of new pharmacological compounds. This includes the synthesis of compounds with potential antitumor properties, underscoring its significance in medicinal chemistry (Mann & Shervington, 1991).
Spectroscopic and Structural Investigations
- Molecular Docking Studies : The compound and its derivatives have been subjects of molecular docking and vibrational studies, which are crucial for understanding their interactions at the molecular level and their potential biological activities (Vanasundari et al., 2018).
Wirkmechanismus
Mode of Action
It’s known that trifluoromethyl phenyl sulfone, a related compound, can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid may have similar interactions with its targets.
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXWPCWJDWPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235114 | |
| Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85844-93-5 | |
| Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085844935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)
![2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B3057802.png)



![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)
